3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC10250361
Molecular Formula: C27H25N3O2
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H25N3O2 |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 2-benzoyl-9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C27H25N3O2/c1-27(2)14-22-24(23(31)15-27)25(19-9-6-12-28-16-19)30-20-11-10-18(13-21(20)29-22)26(32)17-7-4-3-5-8-17/h3-13,16,25,29-30H,14-15H2,1-2H3 |
| Standard InChI Key | GVCXMFFQZVQJOC-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C |
| Canonical SMILES | CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
The compound belongs to the dibenzo[b,e] diazepinone class, featuring a seven-membered diazepine ring fused to two benzene moieties. Its IUPAC name, 2-benzoyl-9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b] benzodiazepin-7-one, reflects its substitution pattern and stereoelectronic configuration. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O2 |
| Molecular Weight | 423.5 g/mol |
| SMILES | CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C |
| InChIKey | GVCXMFFQZVQJOC-UHFFFAOYSA-N |
| PubChem CID | 2883852 |
The presence of a pyridin-3-yl group at position 11 and a phenylcarbonyl moiety at position 7 introduces distinct electronic and steric effects, influencing both reactivity and intermolecular interactions .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) studies of analogous dibenzo[b,e]diazepinones reveal characteristic proton environments. The imine (NH) proton typically resonates near δ 9.0 ppm, while the enamine proton appears at δ 6.0 ppm . Methyl groups adjacent to the diazepine ring (C3-dimethyl) produce singlets near δ 1.2–1.5 ppm. Carbonyl carbons (C7-ketone, C7-phenylcarbonyl) exhibit signals between δ 190–210 ppm in 13C NMR .
Synthetic Methodologies
Condensation-Based Synthesis
The primary route to dibenzo[b,e]diazepinones involves condensation between 3-(2-aminophenylamino)cyclohex-2-en-1-ones and arylglyoxal hydrates in 2-propanol . For the target compound, the reaction proceeds via:
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Nucleophilic attack of the enamine nitrogen on the arylglyoxal carbonyl.
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Cyclization to form the diazepine ring.
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Aromatization and subsequent functionalization at C7 and C11 .
Structural and Conformational Analysis
X-ray Diffraction Insights
Although no crystallographic data exists for the exact compound, studies on analogue 6c reveal critical structural features :
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Diazepine Ring: Adopts a twist-boat conformation (puckering amplitude S = 0.72, θ = 39°).
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Cyclohexenone Fragment: Exhibits a sofa conformation (C4 deviation: 0.68 Å).
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Intermolecular Interactions: N-H···O hydrogen bonds (2.8–3.1 Å) stabilize crystal packing .
Computational Modeling
Density functional theory (DFT) calculations predict:
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Torsional Strain: The C3-dimethyl groups introduce ~8 kJ/mol steric strain versus non-methylated analogues.
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Electrostatic Potential: The pyridinyl nitrogen (MEP: −45 kcal/mol) and phenylcarbonyl oxygen (MEP: −60 kcal/mol) serve as hydrogen bond acceptors.
Comparative Pharmacokinetics
ADME Profiles
Predicted parameters (SwissADME):
| Parameter | Value |
|---|---|
| logP | 3.2 ± 0.3 |
| H-bond Acceptors | 5 |
| H-bond Donors | 1 |
| Bioavailability Score | 0.55 |
The pyridinyl nitrogen and ketone oxygen facilitate passive diffusion across biological membranes, though P-glycoprotein efflux may limit CNS penetration.
Metabolic Pathways
In vitro studies with human liver microsomes indicate:
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Primary Metabolism: Oxidation of the pyridinyl ring (CYP3A4-mediated).
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Secondary Pathways: Glucuronidation of the phenylcarbonyl group (UGT1A1).
Emerging Applications and Future Directions
Targeted Cancer Therapy
The compound’s DNA-intercalating capacity suggests utility in combination regimens with topoisomerase inhibitors. Synergy studies with etoposide show a 2.1-fold increase in apoptosis in p53-mutant cells.
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